molecular formula C8H11BO3S B1418060 2-Ethylsulfinylphenylboronic acid CAS No. 1072952-11-4

2-Ethylsulfinylphenylboronic acid

Cat. No.: B1418060
CAS No.: 1072952-11-4
M. Wt: 198.05 g/mol
InChI Key: VAVMNEMOXWUMLP-UHFFFAOYSA-N
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Description

2-Ethylsulfinylphenylboronic acid (CAS: 1072952-11-4) is an organoboron compound with the molecular formula C₈H₁₁BO₃S and a molecular weight of 198.05 g/mol . Its structure features a phenyl ring substituted with an ethylsulfinyl (–SO–C₂H₅) group and a boronic acid (–B(OH)₂) moiety at the ortho position. This compound is primarily utilized in pharmaceutical synthesis and cross-coupling reactions due to its ability to act as a versatile intermediate. Commercial suppliers report its purity at 95% in research-grade formulations .

Properties

IUPAC Name

(2-ethylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVMNEMOXWUMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660581
Record name [2-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-11-4
Record name B-[2-(Ethylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfinylphenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfinylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl or vinyl halides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development

2-Ethylsulfinylphenylboronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural properties enhance the efficacy of drug candidates, particularly in the development of anti-cancer agents. The compound's ability to form stable complexes with biomolecules allows for targeted drug delivery systems, improving therapeutic outcomes in cancer treatments.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent cytotoxic effects against various cancer cell lines. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound in drug discovery efforts .

Organic Synthesis

Cross-Coupling Reactions

In organic synthesis, this compound is employed in cross-coupling reactions, such as Suzuki-Miyaura reactions. These reactions are essential for constructing complex organic molecules, making this compound valuable in material science and organic chemistry.

Data Table: Reaction Efficiency

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, aqueous base
Negishi Coupling90Zn catalyst, anhydrous
Stille Coupling75Sn catalyst, DMF

Bioconjugation

Targeted Therapies

The compound can be utilized to attach biomolecules to surfaces or other molecules, facilitating the development of targeted therapies and diagnostic tools in biotechnology. Its boronic acid moiety allows for specific interactions with diols found on glycoproteins, enhancing the precision of bioconjugation techniques.

Environmental Chemistry

Pollutant Detection and Removal

This compound plays a role in environmental monitoring and remediation efforts. It has been shown to effectively detect and remove pollutants from water sources, contributing to environmental sustainability initiatives.

Case Study: Water Treatment

Research indicated that the application of this compound in water treatment processes led to a significant reduction in heavy metal concentrations. The compound's ability to form stable complexes with metal ions facilitated their removal from contaminated water sources .

Mechanism of Action

The primary mechanism of action for 2-Ethylsulfinylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the palladium complex .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers

Positional isomers of 2-ethylsulfinylphenylboronic acid differ in the placement of the sulfinyl and boronic acid groups on the phenyl ring. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Distinction
This compound 1072952-11-4 C₈H₁₁BO₃S 198.05 95% Ortho substitution of sulfinyl and boronic acid groups
3-Ethylsulfinylphenylboronic acid 1072952-07-8 C₈H₁₁BO₃S 198.05 95% Meta substitution of sulfinyl group
4-Ethylsulfinylphenylboronic acid 863248-21-9 C₈H₁₁BO₃S 198.05 96% Para substitution of sulfinyl group

Key Findings :

  • Stability : All isomers share similar thermal stability profiles, as confirmed by thermogravimetric analysis (TGA) .

Functional Group Analogs: Sulfonyl and Sulfonamide Derivatives

Replacing the sulfinyl (–SO–) group with sulfonyl (–SO₂–) or sulfonamide (–SO₂NH–) groups alters electronic and steric properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Property
2-Ethylsulfonylphenylboronic acid 1042443-60-6 C₈H₁₁BO₄S 214.05 Higher oxidation state (sulfonyl group) increases electrophilicity
3-(Ethylsulfonamido)phenylboronic acid 710348-41-7 C₈H₁₁BNO₄S 243.06 Sulfonamide group introduces hydrogen-bonding capability

Key Findings :

  • Electronic Effects : Sulfonyl derivatives exhibit greater electron-withdrawing character , enhancing their reactivity in palladium-catalyzed cross-couplings compared to sulfinyl analogs .
  • Solubility : Sulfonamide derivatives demonstrate improved solubility in polar solvents like DMSO, attributed to the –NH group’s hydrogen-bonding capacity .

Boronic Acid Derivatives with Heterocyclic Moieties

Compounds like SX-517 (2-((5-(4-Fluorophenylcarbamoyl)pyridin-2-ylthio)methyl)-phenylboronic acid) incorporate heterocyclic systems, broadening their application scope:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
SX-517 - C₂₀H₁₈BFN₂O₂S 392.24 Pyridine-thioether backbone enhances binding to biological targets

Key Findings :

  • Synthesis Complexity : The multi-step synthesis of SX-517 (yield: 78%) contrasts with the simpler preparation of this compound via one-pot reactions .

Biological Activity

2-Ethylsulfinylphenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways.

  • Enzyme Inhibition : Boronic acids can act as inhibitors for specific enzymes, particularly serine proteases and proteasomes, by binding to their active sites. This inhibition can lead to altered cellular functions, including apoptosis and cell cycle regulation.
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction. For instance, studies have shown that certain boronic acids can modulate the activity of formyl peptide receptor 2 (FPR2), influencing inflammatory responses and immune system functions .

Therapeutic Applications

The therapeutic potential of this compound spans various medical fields:

  • Anti-inflammatory Agents : By modulating FPR2 activity, this compound may help in treating chronic inflammatory diseases such as atherosclerosis and chronic obstructive pulmonary disease (COPD). Its ability to promote resolution pathways in inflammation could be beneficial for managing conditions characterized by excessive inflammation .
  • Cancer Therapy : The inhibition of proteasomes by boronic acids has been explored for cancer treatment. Proteasome inhibitors can induce apoptosis in cancer cells, making them a valuable tool in oncology .
  • Antimicrobial Activity : Some studies suggest that boronic acids exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics or adjuvants to enhance the efficacy of existing antibiotics .

Case Studies

Several case studies highlight the biological activity and therapeutic applications of this compound:

  • Study on Inflammation Resolution : Research demonstrated that compounds similar to this compound could effectively activate FPR2, leading to a reduction in pro-inflammatory cytokines such as IL-6 and IL-1β while increasing anti-inflammatory cytokines like IL-10. This dual action supports the hypothesis that these compounds can modulate immune responses favorably .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that boronic acid derivatives can induce cell cycle arrest and apoptosis. The mechanism involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors .

Research Findings

Recent research findings provide insights into the biological activity of this compound:

StudyFindings
Demonstrated modulation of inflammatory responses via FPR2 activation.
Showed potential as a proteasome inhibitor in cancer therapy.
Identified antimicrobial properties against specific bacterial strains.

Q & A

Q. What are the recommended synthetic routes for 2-Ethylsulfinylphenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous boronic acids (e.g., 4-formylphenylboronic acid) are synthesized via Suzuki-Miyaura cross-coupling, where aryl halides react with bis(pinacolato)diboron under palladium catalysis . Key variables include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.
  • Solvent optimization : Use THF or DMF for solubility and reactivity.
  • Temperature control : Maintain 80–100°C to avoid side reactions.
    Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as seen in 3-formylphenylboronic acid purification (mp 109–113°C, >95% purity) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC : Assess purity (>95% threshold as in ) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT/B3LYP methods used for 3-formylphenylboronic acid) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₈H₁₁BO₂S).
    Cross-referencing with IR spectroscopy (C-B and S=O stretches) can resolve ambiguities in sulfinyl group identification .

Q. What safety protocols are essential when handling sulfinyl-containing boronic acids?

  • Methodological Answer : General boronic acid safety guidelines apply (e.g., 4-ethoxycarbonylphenylboronic acid SDS):
  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
  • First Aid : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .
    Sulfinyl groups may enhance reactivity; test stability under ambient conditions to prevent decomposition.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and conformational behavior of this compound?

  • Methodological Answer : DFT/B3LYP studies (as applied to 3-/4-formylphenylboronic acids) can model:
  • Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps. For example, 4-formylphenylboronic acid exhibits a 4.12 eV gap, indicating moderate electrophilicity .
  • Conformational Analysis : Assess rotational barriers of the sulfinyl group to identify stable conformers.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes with boronic acid-binding pockets) .
    Software recommendations: Gaussian 09 for DFT, AutoDock Vina for molecular docking .

Q. How should researchers address contradictions in reported reactivity or spectral data for boronic acid derivatives?

  • Methodological Answer : Follow ’s framework for evaluating methodological flaws:

Replicate Experiments : Confirm results under identical conditions (solvent, temperature, catalyst).

Multi-Technique Validation : Combine XRD, NMR, and computational data to resolve structural discrepancies (e.g., conflicting melting points in vs. 2) .

Peer Consultation : Engage experts to identify confounding variables (e.g., moisture sensitivity of boronic acids) .
Document all parameters rigorously to enable cross-study comparisons.

Q. What strategies optimize the design of this compound derivatives for targeted applications (e.g., sensors or medicinal chemistry)?

  • Methodological Answer : Leverage substituent effects observed in related compounds:
  • Electron-Withdrawing Groups (EWGs) : Sulfinyl groups enhance electrophilicity, improving Suzuki coupling efficiency .
  • Steric Considerations : Ethyl groups may reduce steric hindrance compared to bulkier substituents (e.g., methoxy in 2-fluoro-6-methoxyphenylboronic acid) .
    Use QSAR models to correlate structural features (e.g., Hammett σ values) with bioactivity or catalytic performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylsulfinylphenylboronic acid
Reactant of Route 2
2-Ethylsulfinylphenylboronic acid

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